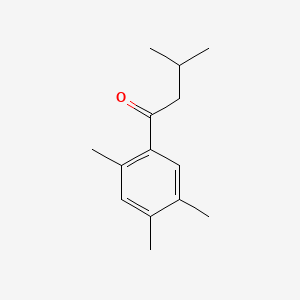
2',3,4',5'-Tetramethylbutyrophenone
Descripción general
Descripción
2',3,4',5'-Tetramethylbutyrophenone is a useful research compound. Its molecular formula is C14H20O and its molecular weight is 204.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrochemical Studies : A study by Ourari et al. (2014) involved the synthesis and characterization of a tetradentate nickel(II)-Schiff base complex derived from ethylenediamine and 5′-(N-methyl-N-phenylaminomethyl)-2′-hydroxyacetophenone. This research demonstrates the utility of butyrophenone derivatives in creating coordination compounds with potential applications in electrochemistry and catalysis (Ourari et al., 2014).
Pharmaceutical Research : In the field of medicinal chemistry, butyrophenone derivatives have been explored for their potential as therapeutic agents. Dillard et al. (1987) synthesized a series of [(tetrazol-5-ylaryl)oxy]methyl]acetophenones, evaluating them as antagonists for leukotriene-induced contractions, indicating potential applications in the treatment of asthma and other respiratory conditions (Dillard et al., 1987).
Metabolic Studies : Watanabe et al. (2015) conducted a study on the metabolism of benzophenone-3, a compound structurally related to butyrophenones, by rat and human liver microsomes. The research provides insights into the metabolic pathways and potential endocrine-disrupting activities of such compounds (Watanabe et al., 2015).
Catalysis and Synthetic Chemistry : The use of butyrophenone derivatives in synthetic chemistry is exemplified by research on their role as substrates or intermediates in various chemical reactions. For instance, Kahn et al. (1991) investigated 2, 4, 5-TRIHYDROXYBUTYROPHENONE as a substrate for mushroom tyrosinase, demonstrating its potential in enzymatic studies and organic synthesis (Kahn et al., 1991).
Material Science Applications : Novel polyimide membranes incorporating carboxyl-containing polyimides synthesized from compounds like butyrophenone have been studied by Xu and Wang (2015) for applications in ethanol dehydration through pervaporation, showcasing the potential of butyrophenone derivatives in material science and engineering (Xu & Wang, 2015).
Propiedades
IUPAC Name |
3-methyl-1-(2,4,5-trimethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9(2)6-14(15)13-8-11(4)10(3)7-12(13)5/h7-9H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDJVTBFQQOSTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(=O)CC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



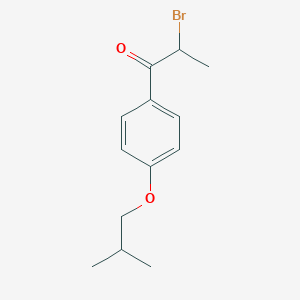



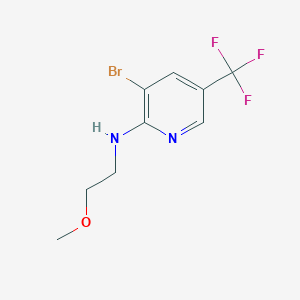
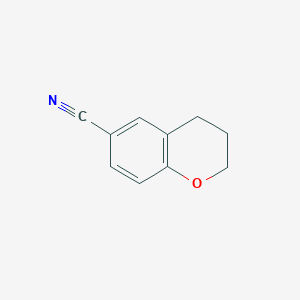


![4-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B7905015.png)

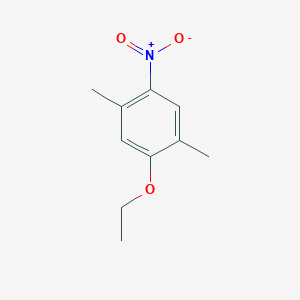
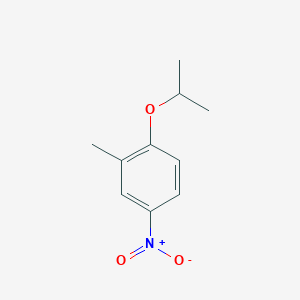
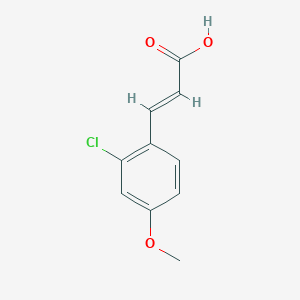
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclobutanamine](/img/structure/B7905070.png)